diclofenac impurity F
Description
| Strategy | Description | Key Actions |
|---|---|---|
| Raw Material Control | Ensuring the purity of starting materials and reagents. | Vendor qualification, rigorous testing of incoming materials, setting specifications for precursors. pharmaguideline.com |
| Process Optimization | Refining the synthesis process to minimize side reactions. | Modifying reaction conditions (pH, temperature), using cleaner synthesis routes, real-time monitoring. pharmaguideline.compharmatimesofficial.com |
| Purification | Removing impurities from the crude API. | Employing advanced techniques like multi-step crystallization or preparative chromatography. polypeptide.com |
| Analytical Control | Implementing robust testing throughout the process and for final product release. | Using validated, stability-indicating UPLC or LC-MS methods to ensure impurity levels are below established limits. grace.com |
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-N-[(4-chlorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-10-6-4-9(5-7-10)8-18-14(19)13-11(16)2-1-3-12(13)17/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJTUJVLAVEVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Process Optimization and Control:optimizing the Synthesis Route and Reaction Conditions is Crucial.pharmatimesofficial.comthis Can Be Achieved Through:
Design of Experiments (DoE): A systematic approach to identify optimal reaction conditions (e.g., temperature, pH, reaction time) that maximize the yield of diclofenac (B195802) while minimizing the formation of by-products. pharmatimesofficial.com
Process Analytical Technology (PAT): Real-time monitoring of the manufacturing process to ensure consistency and detect any deviations that could lead to increased impurity levels. pharmatimesofficial.com
Quality by Design (QbD): An approach that builds quality into the product from the outset, based on a thorough understanding of the product and process. pharmatimesofficial.com
Stability Assessment and Degradation Kinetics of Diclofenac Impurity F
Forced Degradation Studies to Understand Formation Pathways
Forced degradation, also known as stress testing, is a pivotal process in pharmaceutical development designed to elucidate the intrinsic stability of a drug substance and its potential degradation products. These investigations subject the compound to conditions more severe than standard accelerated stability testing to identify probable degradation products and map out degradation pathways. A thorough understanding of the formation and degradation of Diclofenac (B195802) Impurity F is essential for maintaining the quality and safety of diclofenac-containing medications.
Hydrolytic Stress Conditions (Acidic, Basic, Neutral)
Hydrolytic stability is assessed by subjecting a compound to aqueous solutions at varying pH levels. While specific hydrolytic degradation studies on Diclofenac Impurity F are not extensively documented in the available literature, its chemical structure, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, provides clues to its potential behavior. The amide bond within Impurity F represents a likely site for hydrolysis.
Under acidic or basic conditions, particularly with the application of heat, this amide linkage is susceptible to cleavage. Such a reaction would be expected to yield 2,6-dichlorophenylacetic acid and 4-chloroaniline (B138754). The velocity of this hydrolytic degradation would be contingent on both pH and temperature. In neutral aqueous solutions, the rate of hydrolysis is generally anticipated to be slower. For the parent drug, diclofenac, studies have confirmed its degradation under hydrolytic stress, especially in acidic and alkaline media. For example, significant degradation of diclofenac sodium has been observed when heated in the presence of 1 M hydrochloric acid.
Oxidative Stress Conditions
Oxidative degradation represents a significant pathway for the decomposition of pharmaceutical agents. Research on diclofenac has demonstrated its vulnerability to oxidation, a process that can be triggered by oxidizing agents like hydrogen peroxide. The oxidative degradation of diclofenac can result in a variety of degradation products.
For this compound, potential sites for oxidation include the aromatic rings. Although specific oxidative degradation products of Impurity F have not been detailed in the reviewed scientific literature, it is conceivable that oxidation could result in hydroxylated derivatives or other complex reaction products. Oxidative stress testing typically involves exposing the substance to an oxidizing agent within a suitable solvent.
Photolytic Stress Conditions
Photostability testing is crucial for determining a substance's susceptibility to degradation upon exposure to light. Diclofenac itself is known to be photolabile, with its degradation influenced by various factors, including the formulation and the presence of other chemical entities. The photodegradation of diclofenac can lead to several transformation products, such as carbazole (B46965) derivatives.
Thermal Stress Conditions
Thermal degradation studies are conducted to evaluate the stability of a substance at elevated temperatures. The parent compound, diclofenac sodium, is known to undergo thermal decomposition. Thermal analysis has shown that upon heating, diclofenac sodium can undergo an intramolecular cyclization reaction to form 1-(2,6-dichlorophenyl)-indolin-2-one, also known as Diclofenac Impurity A. This demonstrates that thermal stress can induce significant chemical changes in the diclofenac molecule.
This compound has a reported melting point of 215-218°C, suggesting it is relatively stable at room temperature. However, at higher temperatures, it is likely to undergo degradation. The specific nature of the degradation products would be dependent on the temperature and the presence of an oxidative atmosphere. Thermal stress testing involves exposing the solid compound to high temperatures and analyzing for any resulting degradation.
Kinetic Modeling of Impurity F Formation
Kinetic modeling of impurity formation is a powerful tool for predicting the shelf-life of pharmaceutical products and understanding the rate at which impurities may form under various storage conditions. Although specific kinetic models for the formation of this compound are not detailed in the available scientific literature, kinetic studies on the degradation of the parent drug, diclofenac, have been performed.
These studies on diclofenac often utilize advanced analytical techniques, such as multivariate curve resolution, to analyze spectroscopic data from aging studies, which in turn allows for the proposal of degradation mechanisms and the development of kinetic models. A similar methodological approach could, in principle, be applied to investigate the formation of Impurity F. Such a model would likely incorporate variables such as the initial concentration of diclofenac, temperature, and potentially other factors like humidity and light exposure to predict the rate of formation of Impurity F. The creation of a reliable kinetic model would necessitate a substantial amount of experimental data from comprehensive stability studies conducted under a range of controlled conditions.
Influence of Environmental Factors on Impurity F Content
The formation and subsequent stability of pharmaceutical impurities are highly dependent on environmental factors encountered during manufacturing, storage, and transportation. For this compound, the key environmental variables that could impact its concentration in a drug product include temperature, humidity, and light.
Temperature: As indicated by thermal stress studies, elevated temperatures can accelerate the rates of chemical reactions. This could potentially lead to an increased rate of formation of Impurity F from diclofenac or, conversely, the degradation of Impurity F itself.
Humidity: The presence of moisture is a critical factor in facilitating hydrolytic reactions. Given that the amide linkage in the structure of Impurity F is susceptible to hydrolysis, exposure to high humidity could promote its degradation.
Light: Exposure to light, particularly in the ultraviolet spectrum, can provide the necessary energy to drive photochemical reactions. This could result in the degradation of Impurity F or its formation as a photodegradation product of the parent diclofenac molecule.
To ensure the quality and stability of pharmaceutical products containing diclofenac, it is imperative to control these environmental factors through the use of appropriate packaging and adherence to recommended storage conditions.
Data Tables
Synthesis and Characterization of Diclofenac Impurity F for Research and Reference Use
Synthetic Routes for Diclofenac (B195802) Impurity F
The synthesis of Diclofenac Impurity F is typically achieved through the formation of an amide bond between a derivative of 2-(2,6-dichlorophenyl)acetic acid and 4-chloroaniline (B138754). This reaction is a standard acylation process.
A common synthetic approach involves the following steps:
Activation of the Carboxylic Acid: The carboxylic acid group of 2-(2,6-dichlorophenyl)acetic acid is first activated to make it more susceptible to nucleophilic attack. This can be accomplished by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Amide Bond Formation: The activated acyl chloride is then reacted with 4-chloroaniline. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.
An alternative method involves a one-pot reaction using a coupling agent, which facilitates the direct formation of the amide bond from the carboxylic acid and the amine without isolating the acyl chloride intermediate. A documented synthesis utilized 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction, where p-chloroaniline was added to the activated 2-(2,6-dichlorophenyl)acetic acid derivative to yield the final product researchgate.net.
The general reaction scheme is as follows:
Figure 1: General synthetic scheme for this compound.
Purification Methodologies for High Purity Impurity F
Achieving the high degree of purity required for a chemical reference standard necessitates robust purification techniques. Following the synthesis, the crude this compound is subjected to one or more purification steps to remove unreacted starting materials, reagents, and side products.
Recrystallization: This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent system is critical for effective purification.
Column Chromatography: For more challenging separations, column chromatography is employed. The crude mixture is loaded onto a stationary phase (commonly silica (B1680970) gel) packed in a column. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. The fractions containing the pure compound are collected and the solvent is evaporated to yield the high-purity solid. This method is highly effective for isolating the target compound to purities exceeding 95% .
The final purified product is typically a white to off-white solid, which is then dried under vacuum to remove any residual solvent .
Spectroscopic and Chromatographic Characterization of Synthesized Impurity F
The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and chromatographic techniques. These analyses provide a comprehensive profile of the compound, ensuring its suitability as a reference standard.
Physical and Crystallographic Properties The fundamental physical and structural properties of this compound have been well-characterized.
| Property | Value | Source |
| Appearance | White to Off-white Solid | |
| Melting Point | 215-218°C | |
| Molecular Formula | C₁₄H₁₀Cl₃NO | spectrasynth.compharmaffiliates.com |
| Molecular Weight | 314.59 g/mol | spectrasynth.compharmaffiliates.com |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P 2₁/n | researchgate.net |
| Unit Cell Dimensions | a = 13.7865(2) Åb = 13.0725(2) Åc = 15.9606(2) Åβ = 100.7371(14)° | researchgate.net |
Spectroscopic Characterization Spectroscopic methods are used to confirm the molecular structure of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the 2,6-dichlorophenyl and 4-chlorophenyl rings, a singlet for the methylene (B1212753) (-CH₂-) protons, and a broad singlet for the amide (N-H) proton. |
| ¹³C NMR | Resonances for each of the 14 unique carbon atoms, including the carbonyl carbon (C=O) in the amide group, the methylene carbon (-CH₂-), and the distinct aromatic carbons of the two phenyl rings. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) consistent with the molecular weight (314.59), exhibiting a characteristic isotopic cluster pattern due to the presence of three chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide I band), and C-Cl stretching. |
Chromatographic Characterization High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the reference standard and for its use in the quantitative analysis of diclofenac drug products.
| Parameter | Typical Conditions | Source |
| Column | Reversed-phase C18 | brieflands.com |
| Mobile Phase | Acetonitrile and an acidic aqueous buffer (e.g., 0.01M phosphoric acid, pH 2.3) | bohrium.comresearchgate.netnih.gov |
| Detection | UV at 254 nm | brieflands.comresearchgate.net |
| Flow Rate | 1.0 mL/min | brieflands.com |
This validated HPLC method effectively separates this compound from diclofenac and other related impurities, allowing for accurate purity assessment and quantification bohrium.com.
Emerging Research Perspectives on Diclofenac Impurity F
Development of Novel Analytical Approaches for Ultra-Trace Detection
The accurate detection and quantification of Diclofenac (B195802) Impurity F at trace levels are paramount for ensuring the quality of the final drug product. Modern analytical chemistry has provided highly sensitive and specific methods to meet this regulatory requirement. Sophisticated techniques like high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are at the forefront of impurity profiling. contractpharma.comgrace.com
An innovative UPLC method has been developed for the determination of diclofenac and seven of its impurities. nih.gov This stability-indicating method demonstrates high precision and accuracy, capable of quantifying impurities at levels below 0.5 µg/ml. nih.gov Such methods are crucial for release testing and stability studies of various diclofenac pharmaceutical dosage forms. nih.gov These advanced chromatographic techniques allow for the precise identification and quantification of impurities, even at minute concentrations. contractpharma.com
Liquid chromatography coupled with mass spectrometry (LC-MS) offers even greater sensitivity and structural information, making it an invaluable tool for identifying and characterizing unknown impurities. jptcp.comresearchgate.net The development of these methods is guided by International Conference on Harmonisation (ICH) guidelines to ensure they are robust, specific, and accurate for their intended purpose. jptcp.com
| Analytical Technique | Column | Mobile Phase | Detection | Key Advantages |
|---|---|---|---|---|
| UPLC (Ultra-High Performance Liquid Chromatography) | Acquity HSS T3 (C18, 100x2.1mm, 1.8µm) | Gradient mode with Phosphoric acid (pH 2.3) and Methanol (B129727) | UV at 254nm | Fast, precise, high resolution, with LOQ < 0.5µg/ml for all compounds. nih.gov |
| HPLC (High-Performance Liquid Chromatography) | C18 | Methanol/Water (55/45) | UV at 254nm | Robust and reliable for separating diclofenac from its synthetic precursors. brieflands.com |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Symmetry C18 (250x4.6mm, 5µ) | Gradient with Ammonium formate/Formic acid buffer and Acetonitrile | Mass Spectrometry | Highly sensitive and selective, provides structural information for impurity identification. jptcp.comjptcp.com |
Advanced Understanding of Formation Mechanisms at Molecular Level
Diclofenac Impurity F is typically an organic impurity that can arise during the manufacturing process. contractpharma.com Its chemical structure, N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, suggests it is a process-related impurity rather than a degradation product. This type of impurity can originate from starting materials, by-products of side reactions, or intermediates. contractpharma.com
The formation of Impurity F is likely due to a side reaction involving precursors and reagents used in the synthesis of the diclofenac active pharmaceutical ingredient (API). Specifically, it could be formed from the reaction of a diclofenac precursor, such as 2-(2,6-dichlorophenyl)acetic acid, with an impurity present in the starting materials, like 4-chloroaniline (B138754). While several synthesis routes for diclofenac exist, many involve intermediates that, under certain conditions, could lead to the formation of such acetamide (B32628) derivatives. rdd.edu.iqosf.ioresearchgate.net
Forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, humidity, and varying pH, are essential to understand the intrinsic stability of the drug molecule and potential degradation pathways. nih.govsci-hub.se While these studies on diclofenac often report the formation of other impurities, such as the intramolecular cyclization product Diclofenac Impurity A, the data gathered helps in developing stability-indicating analytical methods that can distinguish all potential impurities, including process-related ones like Impurity F. researchgate.netniscpr.res.in
| Factor | Influence on Impurity Formation |
|---|---|
| Raw Material Purity | Presence of reactive precursors (e.g., 4-chloroaniline) in starting materials can lead to the formation of Impurity F. pharmaguideline.com |
| Reaction Conditions | Sub-optimal temperature, pH, or choice of solvent can favor side reactions that generate impurities. pharmaguideline.com |
| Synthesis Route | Certain synthetic pathways may have a higher propensity for generating specific by-products. pharmaguideline.comchemistryviews.org |
| Storage & Handling | While Impurity F is primarily process-related, improper storage can lead to the degradation of the API into other impurities. pharmatimesofficial.com |
Strategies for Mitigation and Control of Impurity F in Pharmaceutical Manufacturing
Effective control of impurities is a critical aspect of Good Manufacturing Practices (GMP) and is mandated by regulatory authorities worldwide. contractpharma.com The strategy for controlling this compound involves a multi-faceted approach that begins with a deep understanding of the manufacturing process.
Q & A
What validated analytical techniques are recommended for identifying and quantifying diclofenac impurity F in pharmaceutical formulations?
Basic Research Question
The identification and quantification of this compound require validated chromatographic methods. High-performance liquid chromatography (HPLC) with UV detection is widely used, as per pharmacopeial standards, with a mobile phase comprising methanol and pH 2.5 phosphate buffer (70:30) . For enhanced specificity, hyphenated techniques like LC-MS/MS or HRMS are recommended, particularly for structural confirmation and trace-level detection (≤0.1% impurity threshold) . Method validation must include parameters such as specificity, linearity (e.g., R² ≥ 0.998), accuracy (recovery 98–102%), and precision (RSD ≤ 2%) to comply with ICH Q2(R1) guidelines .
How can researchers differentiate this compound from co-eluting impurities during chromatographic analysis?
Basic Research Question
Co-elution challenges can be resolved through:
- Mobile phase optimization : Adjusting buffer pH or organic solvent ratios to improve resolution .
- Mass spectrometric detection : Using LC-MS/MS to distinguish impurities via unique fragmentation patterns and accurate mass-to-charge ratios .
- Forced degradation studies : Subjecting diclofenac to stress conditions (e.g., acidic, oxidative) to generate impurity profiles and confirm retention times .
What synthetic pathways are implicated in the formation of this compound, and how can they be controlled during API synthesis?
Advanced Research Question
Impurity F (a process-related impurity) typically arises from incomplete purification or side reactions during the synthesis of diclofenac’s active pharmaceutical ingredient (API). Key control strategies include:
- Reaction monitoring : Using in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .
- Crystallization control : Adjusting solvent polarity and cooling rates to minimize impurity entrapment in the API crystal lattice .
- DoE (Design of Experiments) : Implementing factorial designs to identify critical process parameters (e.g., temperature, catalyst concentration) that influence impurity levels .
How should researchers design forced degradation studies to predict impurity F formation under long-term storage conditions?
Advanced Research Question
Forced degradation studies must simulate accelerated stability conditions:
- Stress agents : Use 0.1N HCl (acid hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) at 40°C/75% RH for 14 days .
- Analytical endpoints : Quantify impurity F using stability-indicating methods (e.g., gradient HPLC) and correlate degradation kinetics with Arrhenius models to predict shelf-life .
- Data interpretation : Compare impurity profiles with ICH Q1A(R2) stability guidelines to assess compliance .
What methodologies resolve contradictions in impurity F quantification across different laboratories or analytical platforms?
Advanced Research Question
Inter-laboratory discrepancies often stem from method variability or calibration errors. Mitigation strategies include:
- Reference standards : Use certified impurity F standards (≥95% purity) to calibrate instruments and harmonize detection thresholds .
- Collaborative studies : Conduct round-robin trials across labs to validate method robustness, with statistical analysis (e.g., ANOVA) to identify outlier data .
- Uncertainty quantification : Report measurement uncertainties (e.g., ±0.05% for HPLC) and validate against pharmacopeial acceptance criteria .
How can NMR spectroscopy be optimized for elucidating the structural configuration of this compound?
Advanced Research Question
For structural confirmation:
- Sample preparation : Dissolve impurity F in deuterated DMSO or CDCl₃ (≥99.8% purity) to enhance signal resolution .
- Pulse sequences : Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations and differentiate stereoisomers .
- Data validation : Cross-reference chemical shifts with computational predictions (e.g., DFT calculations) and published impurity databases .
What are the implications of impurity F on the genotoxic risk profile of diclofenac formulations?
Advanced Research Question
While impurity F is not classified as genotoxic per ICH M7 guidelines, risk assessment requires:
- In-silico screening : Use tools like Derek Nexus to predict mutagenic potential based on structural alerts .
- In-vitro assays : Conduct Ames tests or micronucleus assays at impurity concentrations ≥1 μg/mL to confirm safety thresholds .
- Threshold adjustments : Align permissible limits with therapeutic dose (e.g., ≤1.5 μg/day for chronic use) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
